6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
The compound "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" is a heterocyclic molecule that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their presence in various biologically active molecules and potential applications in medicinal chemistry. The papers provided discuss various derivatives of pyrrolopyridines and related synthetic methods, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives is a topic of interest in several papers. For instance, a three-component reaction involving an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in a polyethylene glycol (PEG-400) medium has been described as a mild and efficient method for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives . Another study reports the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines . These methods highlight the versatility of synthetic approaches for pyrrolopyridine derivatives, which could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the synthesis and structural characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involved elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure and understanding the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and C-H…π interactions.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives with various nucleophiles has been explored in several studies. One paper describes the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Another study presents the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from the condensation of pyrazole-5-amine derivatives with activated carbonyl groups . These reactions demonstrate the potential for functionalizing the pyrrolopyridine core and creating diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal stabilization through intermolecular interactions, as observed in the structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, suggests that similar interactions could be present in "this compound" . The solvent-free synthesis of N-(pyrrol-2-yl)amines and their reduction products also provides insights into the reactivity and stability of these compounds . Understanding these properties is essential for the development of pyrrolopyridine-based pharmaceuticals and materials.
Scientific Research Applications
Synthesis and Analytical Applications
Heterocyclic Aromatic Amines Analysis : The study of heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has shown their carcinogenic potential in various biological models. These compounds, similar in structure to 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, are analyzed in biological matrices, foodstuffs, and beverages to understand their biological effects and exposure levels. Analytical techniques such as liquid chromatography coupled with mass spectrometry are identified as the methods of choice for sensitive and selective analysis of HAAs (Teunissen et al., 2010).
Drug Discovery and Biological Studies
Kinase Inhibition : Pyrazolo[3,4-b]pyridine, which shares a similar heterocyclic structure with this compound, has been extensively studied for its versatility in interacting with kinases through multiple binding modes. This structural motif has been exploited in the design of kinase inhibitors, highlighting the importance of such heterocycles in medicinal chemistry (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core feature in compounds like this compound, plays a significant role in medicinal chemistry due to its stereochemistry and three-dimensional coverage. Pyrrolidine derivatives have been explored for their potential in treating human diseases, underscoring the scaffold's versatility and its contribution to the pharmacophore space (Li Petri et al., 2021).
Environmental Applications
PFAS Removal by Amine-Functionalized Sorbents : The study of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the potential of nitrogen-containing heterocycles in environmental remediation. Aminated sorbents, which could be derived from or related to compounds like this compound, show promise in PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is the Serine/threonine-protein kinase ATR . This protein kinase plays a crucial role in the DNA damage response mechanism .
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound can influence the checkpoint signaling upon genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling .
Biochemical Pathways
The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response mechanism . This kinase is known to phosphorylate several proteins, including BRCA1, CHEK1, MCM2, RAD17, RPA2, SMC1, and p53/TP53 . These collectively inhibit DNA replication and mitosis and promote DNA repair, recombination, and apoptosis .
Result of Action
The result of the action of this compound is the inhibition of DNA replication and mitosis, and the promotion of DNA repair, recombination, and apoptosis . This can lead to the prevention of tumor growth and the delay of the onset of disease symptoms .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. These interactions are crucial for understanding the compound’s potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with various types of tumors .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent. The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound’s binding leads to the inhibition of receptor dimerization and autophosphorylation, which are essential steps in the activation of downstream signaling pathways . By blocking these processes, the compound effectively disrupts the signaling cascades that promote tumor growth and survival. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing severe toxicity . Higher doses may result in adverse effects, including potential toxicity to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing side effects is crucial for the compound’s development as a potential cancer treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an FGFR inhibitor. The compound interacts with enzymes and cofactors that regulate FGFR signaling, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a therapeutic agent. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZUJZCCFVJULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646877 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-30-6 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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